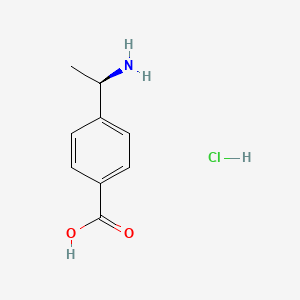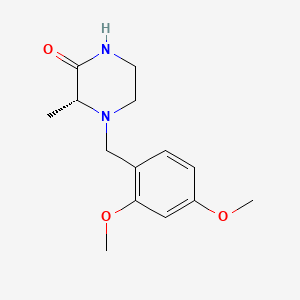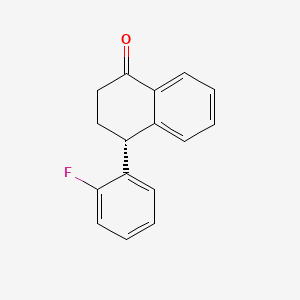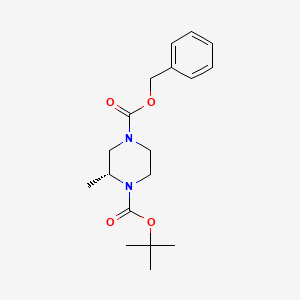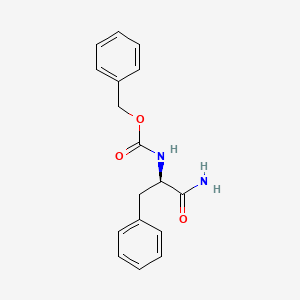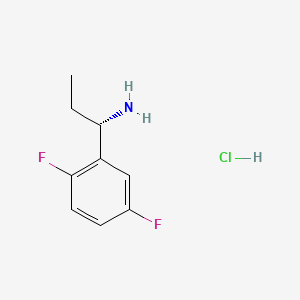![molecular formula C8H4BrN3 B591997 3-ブロモ-1H-ピロロ[2,3-b]ピリジン-5-カルボニトリル CAS No. 1190309-69-3](/img/structure/B591997.png)
3-ブロモ-1H-ピロロ[2,3-b]ピリジン-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 g/mol . The compound is part of the pyrrolo[2,3-b]pyridine class of compounds, which have been found to have potential applications in various fields, including as inhibitors of the fibroblast growth factor receptor (FGFR) and the human neutrophil elastase (HNE) .
Molecular Structure Analysis
The molecular structure of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile consists of a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . The InChI code for the compound is 1S/C8H4BrN3/c9-7-4-12-8-6 (7)1-5 (2-10)3-11-8/h1,3-4H, (H,11,12) .
Physical And Chemical Properties Analysis
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has a molecular weight of 197.03 g/mol. It has a topological polar surface area of 28.7 Ų and a complexity of 129. The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .
科学的研究の応用
線維芽細胞成長因子受容体阻害剤
3-ブロモ-1H-ピロロ[2,3-b]ピリジン-5-カルボニトリル誘導体は、線維芽細胞成長因子受容体(FGFR)の強力な阻害剤であることが判明しています . FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、FGFRを標的とすることは、がん治療の有望な戦略です . たとえば、化合物4hは、1H-ピロロ[2,3-b]ピリジンの誘導体であり、強力なFGFR阻害活性を示しました .
乳がん治療
in vitro研究では、1H-ピロロ[2,3-b]ピリジン誘導体は、乳がん4T1細胞の増殖を阻害し、アポトーシスを誘導することが示されています . さらに、これらの化合物は、4T1細胞の遊走と浸潤を有意に阻害しました .
高血糖症および関連疾患の治療
3-ブロモ-1H-ピロロ[2,3-b]ピリジン-5-カルボニトリルと類似の化合物は、血糖値を低下させることが判明しています . そのため、これらの化合物は、高血糖症、1型糖尿病、肥満に起因する糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧など、血漿血糖値の上昇を伴う疾患の予防と治療に役立つ可能性があります .
その他の生物学的に活性な化合物の合成
1H-ピロロ[2,3-b]ピリジン構造は、多くの生物学的に活性な化合物の合成における重要な成分です . 30万を超える1H-ピロロ[2,3-b]ピリジン誘導体が記述されており、5500以上の文献に含まれています .
新しいがん治療薬の開発
FGFRファミリーメンバーのエキソンの増幅、融合、またはミスセンス変異によるFGFRシグナル伝達経路の異常な活性化は、いくつかの癌の進行と発達に関与しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w
作用機序
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is crucial in various biological processes. When the compound binds to the FGFR, it triggers a cascade of biochemical reactions, leading to the activation of several downstream pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play a significant role in regulating cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment .
Action Environment
The action, efficacy, and stability of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound at room temperature, preferably in a cool and dark place . Furthermore, the compound is air-sensitive, suggesting that it should be stored under inert gas .
生化学分析
Biochemical Properties
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the active site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. This interaction is crucial for its potential therapeutic applications in cancer treatment, where FGFR signaling is often dysregulated.
Cellular Effects
The effects of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Additionally, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile influences gene expression by modulating the activity of transcription factors involved in these pathways . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of signaling cascades that promote cell proliferation and survival. Additionally, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile may influence gene expression by affecting the activity of transcription factors and other regulatory proteins involved in these pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light and air . Long-term studies have shown that its inhibitory effects on FGFRs and other cellular functions can persist for extended periods, making it a valuable tool for in vitro and in vivo studies . The degradation products of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile may have different biological activities, which should be considered in experimental designs.
Dosage Effects in Animal Models
Studies on the dosage effects of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in animal models have revealed important insights into its therapeutic potential and toxicity. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth in cancer models . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various subcellular compartments, including the cytoplasm and nucleus . The distribution of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
特性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGVAWKWFXUSRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

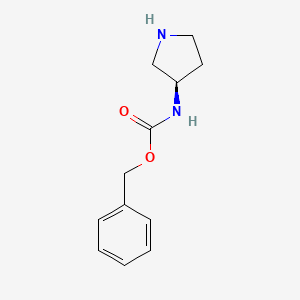
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)


